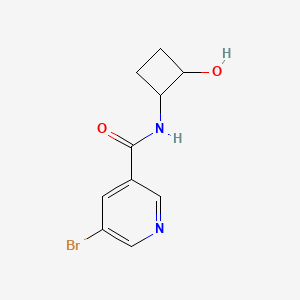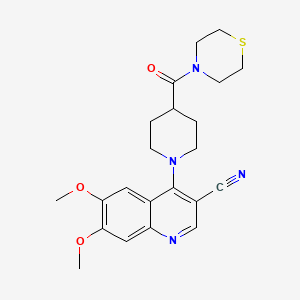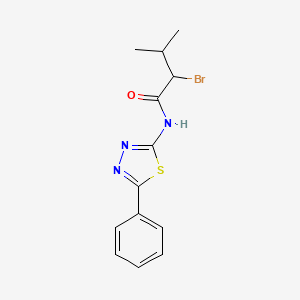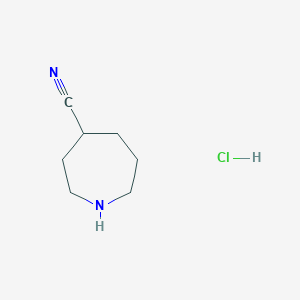![molecular formula C18H18ClNO3S B2631292 2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide CAS No. 459825-43-5](/img/structure/B2631292.png)
2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide” is a chemical compound with the CAS Number: 459825-43-5 . It has a molecular weight of 363.86 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H18ClNO3S/c1-23-13-8-4-2-6-11 (13)17 (22)16-12-7-3-5-9-14 (12)24-18 (16)20-15 (21)10-19/h2,4,6,8H,3,5,7,9-10H2,1H3, (H,20,21) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis of Novel Compounds : Research efforts have focused on synthesizing novel compounds with this structure due to their potential biological activities. For example, compounds with similar structures have been synthesized and tested for their anti-inflammatory activities, showing that some derivatives exhibit significant activity (Sunder & Maleraju, 2013).
Antitumor Activity Evaluation : Derivatives bearing different heterocyclic rings have been synthesized and evaluated for their potential antitumor activities. Studies involving structures similar to the query compound have demonstrated considerable anticancer activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Molecular and Spectroscopic Studies
- Quantum Mechanical and Spectroscopic Studies : Quantum mechanical and spectroscopic studies have been conducted on benzothiazolinone acetamide analogs, including ligand-protein interactions and their efficiency in photovoltaic cells. These studies provide insights into the electronic properties and potential applications of these compounds in dye-sensitized solar cells (DSSCs) (Mary et al., 2020).
Herbicide Metabolism
- Herbicide Metabolism Studies : Research on chloroacetamide herbicides and their metabolism in liver microsomes has been conducted, showing the metabolic pathways and potential toxicological effects of these compounds. While not directly related to the query compound, these studies illustrate the broader context of acetamide derivatives in agricultural and environmental health (Coleman et al., 2000).
Material Science and Photophysical Properties
- Investigations into Material Science : Some studies have delved into the photophysical properties of amide hydrogen-bonded acetamide crystals. Research in this area explores the structural and electronic characteristics that impact the material properties of these compounds, providing valuable information for the development of new materials with specific photophysical properties (Balijapalli et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S/c1-23-13-8-4-2-6-11(13)17(22)16-12-7-3-5-9-14(12)24-18(16)20-15(21)10-19/h2,4,6,8H,3,5,7,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZQTGLDRLQFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=C(SC3=C2CCCC3)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-methylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2631210.png)

![2-(3,4,5-Trimethoxyphenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2631213.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2631217.png)
![N-(2-(diethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2631218.png)



![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2631227.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2631230.png)


